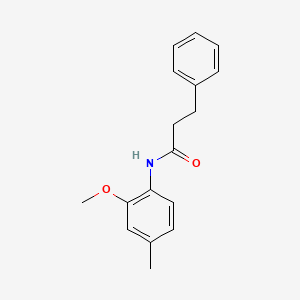

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-8-10-15(16(12-13)20-2)18-17(19)11-9-14-6-4-3-5-7-14/h3-8,10,12H,9,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRXGDKUFFOAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 2 Methoxy 4 Methylphenyl 3 Phenylpropanamide

Retrosynthetic Analysis of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the amide C-N bond.

This disconnection yields two primary synthons: an acyl cation synthon derived from 3-phenylpropanoic acid and an aniline-derived nucleophilic synthon. The corresponding synthetic equivalents for these synthons are 3-phenylpropanoic acid (or its activated derivatives like an acyl chloride or ester) and 2-methoxy-4-methylaniline (B1582082).

Figure 1: Retrosynthetic Disconnection of the Target Molecule

This analysis establishes that the primary synthetic challenge is the efficient coupling of these two starting materials.

Classical Amidation Reactions for the Synthesis of this compound

The most common method for forming an amide bond is the condensation reaction between a carboxylic acid and an amine. This reaction typically requires the activation of the carboxylic acid to overcome the formation of a stable ammonium (B1175870) carboxylate salt and the high activation energy for direct condensation.

A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The synthesis of this compound can be achieved by reacting 3-phenylpropanoic acid and 2-methoxy-4-methylaniline in the presence of a suitable coupling reagent.

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization if chiral centers are present.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).

The choice of reagent and solvent can significantly impact the reaction's success. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) are commonly employed.

| Reagent Class | Examples | Typical Additives | Common Solvents | Key Advantages |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt | DCM, DMF | Cost-effective and widely used. |

| Phosphonium Salts | BOP, PyBOP | DIEA (base) | DMF, MeCN | High efficiency, less racemization. |

| Uronium/Aminium Salts | HBTU, HATU, COMU | DIEA, NMM (base) | DMF, NMP | Fast reaction times and high yields. |

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side-product formation. Key parameters include solvent choice, temperature, and stoichiometry of reagents.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. sci-hub.se Polar aprotic solvents like 1,4-dioxane (B91453) and DMF often provide good yields in amidation reactions. sci-hub.se

Temperature: While many coupling reactions proceed efficiently at room temperature, gentle heating (e.g., to 40-80 °C) can sometimes increase the reaction rate and drive the reaction to completion, potentially reducing reaction times. sci-hub.se

Stoichiometry: The molar ratio of the carboxylic acid, amine, coupling reagent, and any additives/bases is critical. Typically, a slight excess of the coupling reagent (1.1-1.5 equivalents) is used to ensure complete activation of the carboxylic acid. The base, if required, is often used in a 2-3 fold excess.

Purification: After the reaction, purification is typically achieved through aqueous workup to remove water-soluble byproducts, followed by crystallization or column chromatography to isolate the pure this compound.

| Parameter | Variable | Typical Range/Options | Effect on Reaction |

|---|---|---|---|

| Solvent | Type | DCM, DMF, Dioxane, MeCN | Affects solubility and reaction rate. sci-hub.se |

| Polarity | Aprotic polar solvents often favored. sci-hub.se | Can enhance reaction efficiency. sci-hub.se | |

| Temperature | Range | Room Temperature to 80°C | Higher temperatures can increase rate but may lead to side products. sci-hub.se |

| Optimization | Stepwise increase to find optimal balance. | Can significantly improve yield and shorten reaction time. sci-hub.se | |

| Stoichiometry | Coupling Reagent | 1.1 - 1.5 equivalents | Ensures full activation of the carboxylic acid. |

| Base | 2.0 - 3.0 equivalents | Neutralizes acids formed and facilitates reaction. |

Novel Synthetic Approaches to this compound

While classical methods are robust, research continues to focus on developing more efficient, atom-economical, and environmentally friendly catalytic approaches.

Direct amidation of carboxylic acids and amines without stoichiometric activators is a highly desirable "green" chemical process. This can be achieved using catalysts that facilitate the dehydration reaction. While specific catalytic syntheses of this compound are not widely reported, general methods for N-aryl propanamide synthesis are applicable.

Catalytic systems often involve:

Boric Acid and Boronate Esters: These can act as Lewis acid catalysts to activate the carboxylic acid towards nucleophilic attack.

Transition Metal Catalysts: Metals like titanium, zirconium, and ruthenium have been shown to catalyze direct amidation reactions, often at elevated temperatures to remove water.

Enzymatic Catalysis: Lipases can be used to catalyze amide bond formation under mild conditions, often with high selectivity. This approach is particularly valuable for green chemistry applications.

If a chiral center were present in the 3-phenylpropanamide (B85529) backbone (for example, at the alpha or beta position), the synthesis of single enantiomers would be a critical objective. The synthesis of chiral amides can be approached in several ways.

Resolution of Racemates: A classical approach where a racemic mixture of the final amide or a chiral precursor acid/amine is separated using a chiral resolving agent.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials. For instance, starting with an enantiopure derivative of 3-phenylpropanoic acid.

Asymmetric Catalysis: This is the most modern and efficient approach. It involves using a chiral catalyst to control the stereochemical outcome of the reaction. For amide synthesis, this could involve:

Kinetic Resolution: A chiral catalyst selectively reacts with one enantiomer of a racemic starting material (e.g., a racemic amine or carboxylic acid), leaving the other unreacted.

Asymmetric C-H Amidation: Chiral iridium or rhodium catalysts can perform enantioselective C-H amidation, creating a chiral center during the formation of a lactam, a cyclic amide. sci-hub.se

Enzymatic Asymmetric Synthesis: Enzymes like transaminases can be engineered to produce chiral amines with high stereoselectivity. nih.gov These chiral amines can then be coupled to form the final amide. Similarly, lipases can perform enantioselective acylation to yield chiral amides. researchgate.net

Continuous Flow Synthesis Techniques Applied to this compound

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the general principles of flow chemistry for amide bond formation are well-established and directly applicable. nih.govresearchgate.net This section outlines a prospective approach to the continuous flow synthesis of the target molecule, drawing upon established methodologies for similar aromatic amides.

The synthesis of this compound involves the formation of an amide bond between 2-methoxy-4-methylaniline and 3-phenylpropanoic acid or one of its activated derivatives. In a continuous flow setup, this transformation can be efficiently achieved by pumping streams of the reactants through a heated reactor coil or a packed-bed reactor containing a catalyst or coupling agent. rsc.orgresearchgate.net

A potential continuous flow process would involve dissolving 2-methoxy-4-methylaniline and an activated form of 3-phenylpropanoic acid (such as the corresponding acyl chloride or an in-situ activated species) in suitable solvents. These reactant streams would then be introduced into a microreactor system via precise syringe pumps. The streams converge at a T-mixer, initiating the reaction, and the resulting mixture flows through a heated residence unit (e.g., a PFA or stainless steel coil) to ensure complete conversion. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled to optimize the reaction yield and minimize byproduct formation. mdpi.com

For instance, a system could be designed where a stream of 3-phenylpropanoyl chloride in an anhydrous solvent is mixed with a stream of 2-methoxy-4-methylaniline and a scavenger base (like triethylamine) in the same solvent. The mixture would then pass through a heated coil reactor. The product stream emerging from the reactor would contain the desired this compound, along with the hydrochloride salt of the scavenger base and any unreacted starting materials. This stream can then be directed to an in-line purification module.

The table below illustrates hypothetical parameters for a continuous flow synthesis of this compound, based on typical conditions reported for analogous amide formations in flow. researchgate.net

| Parameter | Value | Unit |

| Reactant A Concentration | 0.5 | M |

| Reactant B Concentration | 0.5 | M |

| Flow Rate (Reactant A) | 0.2 | mL/min |

| Flow Rate (Reactant B) | 0.2 | mL/min |

| Residence Time | 10 | min |

| Temperature | 80 | °C |

| Reactor Volume | 4 | mL |

| Theoretical Yield | >95 | % |

Purification Techniques for this compound

The purification of this compound is a critical step to ensure the final product meets the required standards of purity. The choice of purification method depends on the nature of the impurities present and the desired scale of the operation. The most common techniques for purifying solid organic compounds like N-aryl amides are recrystallization and column chromatography. researchgate.net

Recrystallization is a widely used and effective method for purifying crystalline solids. This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent would dissolve the crude product sparingly at room temperature but completely at its boiling point, while the impurities would either be insoluble at high temperatures or remain soluble at low temperatures.

For this compound, a range of solvents could be screened to find the optimal conditions for recrystallization. Polar solvents like ethanol, acetone, or acetonitrile are often good choices for amides. researchgate.net The process would involve dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the mother liquor. The purified crystals are then collected by filtration.

The following table provides an illustrative example of a solvent screening for the recrystallization of a hypothetical crude sample of this compound.

| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation |

| Ethanol | Low | High | Good |

| Acetone | Moderate | High | Fair |

| Ethyl Acetate (B1210297) | Low | Moderate | Poor |

| Toluene | Low | Moderate | Good |

| Water | Insoluble | Insoluble | N/A |

Column Chromatography is another powerful technique for the purification of organic compounds. It separates components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). For a compound like this compound, normal-phase chromatography using silica gel is a common approach.

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a silica gel column. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is then passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity, with less polar compounds eluting first. By collecting fractions of the eluent, the desired compound can be isolated in a pure form. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

An example of a gradient elution protocol for the purification of this compound by flash column chromatography is presented in the table below.

| Time (min) | % Hexane | % Ethyl Acetate |

| 0 | 90 | 10 |

| 20 | 70 | 30 |

| 30 | 70 | 30 |

| 35 | 50 | 50 |

Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Methoxy 4 Methylphenyl 3 Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, multiplicity, and integration of the different protons within the molecule. The expected signals for this compound are assigned based on their characteristic chemical shifts and coupling patterns. The aromatic region would show distinct signals for the protons on both the 2-methoxy-4-methylphenyl ring and the phenyl ring of the propanamide moiety. The aliphatic region would feature signals corresponding to the methylene (B1212753) (-CH₂-) protons of the propanoyl group. Key signals include the singlet for the methoxy (B1213986) (-OCH₃) protons, the singlet for the methyl (-CH₃) protons, and the characteristic multiplets for the ethyl bridge.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: Specific experimental data for this compound is not available in the cited sources. This table represents predicted values based on standard chemical shift ranges for similar structural motifs.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho) | 7.20 - 7.35 | m | 2H |

| Phenyl-H (meta) | 7.20 - 7.35 | m | 2H |

| Phenyl-H (para) | 7.15 - 7.25 | m | 1H |

| Ar-H (Phenylamide) | 6.70 - 7.90 | m | 3H |

| NH (Amide) | 7.50 - 8.50 | s (broad) | 1H |

| -OCH₃ (Methoxy) | 3.80 - 3.90 | s | 3H |

| -CH₂- (alpha to C=O) | 2.50 - 2.70 | t | 2H |

| -CH₂- (beta to C=O) | 2.90 - 3.10 | t | 2H |

| -CH₃ (Methyl) | 2.20 - 2.30 | s | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would display signals for the carbonyl carbon of the amide, the aromatic carbons of both rings, the aliphatic carbons of the ethyl bridge, and the carbons of the methoxy and methyl substituents. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon is typically observed significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: Specific experimental data for this compound is not available in the cited sources. This table represents predicted values based on standard chemical shift ranges for similar structural motifs.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 170.0 - 173.0 |

| Aromatic C-O | 148.0 - 152.0 |

| Aromatic C-N | 130.0 - 135.0 |

| Aromatic C-CH₃ | 130.0 - 135.0 |

| Aromatic C (quaternary) | 140.0 - 142.0 |

| Aromatic CH | 110.0 - 130.0 |

| -OCH₃ (Methoxy) | 55.0 - 56.0 |

| -CH₂- (alpha to C=O) | 38.0 - 40.0 |

| -CH₂- (beta to C=O) | 31.0 - 33.0 |

| -CH₃ (Methyl) | 20.0 - 22.0 |

Two-dimensional NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key correlation would be observed between the two adjacent methylene groups (-CH₂-CH₂-) in the 3-phenylpropanoyl chain. Correlations among the protons on the aromatic rings would also help to delineate their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the carbon atom corresponding to each proton signal. For example, the proton signal for the methoxy group would show a cross-peak with the methoxy carbon signal, and the signals for the aromatic protons would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JHC and ³JHC). HMBC is instrumental in piecing together the molecular framework. Key correlations would include the coupling from the amide proton (NH) to the carbonyl carbon (C=O), and from the methylene protons alpha to the carbonyl to the carbonyl carbon itself. Furthermore, correlations from the methoxy and methyl protons to the carbons of the substituted phenyl ring would confirm their positions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis of this compound

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular formula C₁₇H₁₉NO₂ and a molecular weight of approximately 269.34 g/mol .

The fragmentation pattern provides insight into the compound's structure. Common fragmentation pathways for amides include cleavage of the amide bond. Key expected fragments would arise from:

Cleavage of the C-N amide bond, potentially yielding ions corresponding to the 3-phenylpropanoyl cation and the 2-methoxy-4-methylaniline (B1582082) radical cation.

Alpha-cleavage adjacent to the carbonyl group.

Fragmentation of the propanoyl chain.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: Specific experimental data for this compound is not available in the cited sources. This table represents predicted fragments based on general fragmentation patterns of similar compounds.)

| m/z Value | Possible Fragment Identity |

| 269 | [M]⁺, Molecular ion |

| 135 | [C₈H₁₁NO]⁺, 2-methoxy-4-methylaniline fragment |

| 133 | [C₉H₉O]⁺, 3-phenylpropanoyl fragment |

| 105 | [C₇H₅O]⁺, Benzoyl cation (from further fragmentation) |

| 91 | [C₇H₇]⁺, Tropylium ion |

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Functional Groups in this compound

FTIR spectroscopy is a rapid and effective method for identifying the principal functional groups present in the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the key characteristic absorption bands would include:

N-H Stretch : A sharp absorption band for the amide N-H bond, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretches : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band characteristic of the amide I band (primarily C=O stretching) is expected in the range of 1630-1680 cm⁻¹.

N-H Bend : The amide II band, resulting from N-H bending and C-N stretching, typically appears around 1510-1570 cm⁻¹.

C-O Stretch : The asymmetric C-O-C stretching of the methoxy group would produce a strong band around 1230-1270 cm⁻¹.

Aromatic C=C Bends : Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

Table 4: Predicted FTIR Absorption Bands for this compound (Note: Specific experimental data for this compound is not available in the cited sources. This table represents predicted absorption bands based on characteristic frequencies for the functional groups present.)

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3350 | N-H Stretch (Amide) |

| 3100 - 3000 | C-H Stretch (Aromatic) |

| 2980 - 2850 | C-H Stretch (Aliphatic) |

| ~1660 | C=O Stretch (Amide I) |

| ~1540 | N-H Bend / C-N Stretch (Amide II) |

| 1600, 1500, 1450 | C=C Stretch (Aromatic) |

| ~1250 | C-O-C Asymmetric Stretch (Aryl Ether) |

X-ray Diffraction Crystallography for Solid-State Structure Determination of this compound

While NMR provides the structure in solution, X-ray diffraction crystallography offers an unparalleled, precise determination of the molecule's three-dimensional structure in the solid state. This technique can definitively establish bond lengths, bond angles, and the conformation of the molecule.

If suitable single crystals of this compound could be grown, X-ray analysis would reveal:

The planarity of the amide group.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which dictate the crystal packing.

A search of crystallographic databases indicates that the specific crystal structure for this compound has not been reported in the reviewed literature. However, analysis of similar structures, such as N-(aryl)arylsulfonamides, often reveals extensive hydrogen bonding networks (e.g., N—H⋯O) that form one or two-dimensional supramolecular architectures.

Chromatographic Methods for Purity Assessment and Reaction Monitoring of this compound

Chromatographic techniques are fundamental in synthetic chemistry for both the assessment of compound purity and for monitoring the progress of chemical reactions. wisc.eduumich.edu These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wisc.edu For a compound such as this compound, a variety of chromatographic methods can be employed to ensure the integrity of the synthesized material and to optimize reaction conditions. The choice of method depends on factors such as the volatility and polarity of the compound, as well as the required resolution and scale of the analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov For this compound, GC analysis would likely require elevated temperatures to ensure sufficient volatility for the compound to be carried through the column by the inert carrier gas. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the GC column. researchgate.net

GC is particularly useful for assessing the purity of the final product, detecting volatile impurities, and quantifying the components of a reaction mixture. The choice of a suitable capillary column, typically with a non-polar or mid-polarity stationary phase, is crucial for achieving good separation of aromatic compounds. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) for organic compounds or a Mass Spectrometer (MS) for definitive identification of the separated components. nih.gov

Illustrative GC Parameters for a Hypothetical Analysis:

| Parameter | Example Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Detector | Mass Spectrometer (MS) |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. nih.gov For this compound, reversed-phase HPLC would be the most common approach. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase. nih.gov

HPLC is highly effective for determining the purity of this compound, capable of separating it from starting materials, by-products, and other impurities with high resolution. google.com By varying the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the compound can be optimized for effective separation. nih.gov UV detection is generally suitable for aromatic compounds due to their chromophores.

Illustrative HPLC Parameters for a Hypothetical Analysis:

| Parameter | Example Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reactions and for the preliminary analysis of mixture complexity. wisc.edusigmaaldrich.com TLC operates on the same principles of separation as column chromatography, utilizing a stationary phase (commonly silica (B1680970) gel or alumina) coated on a flat support. wisc.eduumich.edu

To monitor a reaction producing this compound, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. umich.edu The plate is then developed in a suitable mobile phase, and the separation of spots is observed. chemistryhall.com The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction. wisc.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. chemistryhall.com Visualization of the spots can often be achieved under UV light. chemcoplus.co.jp

Illustrative TLC Parameters for a Hypothetical Analysis:

| Parameter | Example Value |

| Stationary Phase | Silica gel 60 F254 on aluminum plates |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (B1210297) (e.g., 3:1 v/v) |

| Application | Capillary spotting of dissolved sample |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light (254 nm) |

Computational Chemistry and in Silico Modeling of N 2 Methoxy 4 Methylphenyl 3 Phenylpropanamide

Quantum Chemical Calculations of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

No published DFT studies specifically for this compound were found. This type of study would typically involve optimizing the molecule's geometry and calculating its electronic properties to understand its structure and potential chemical behavior.

Without DFT results, the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap cannot be determined for this specific compound. These values are crucial for calculating global reactivity descriptors like chemical hardness, softness, and electronegativity, which predict the molecule's reactivity.

An MEP map, which identifies the electron-rich and electron-poor regions of a molecule to predict sites for electrophilic and nucleophilic attack, cannot be generated without prior quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis of this compound

No molecular dynamics simulation studies for this compound have been published. Such simulations would provide insight into the compound's flexibility, stable conformations, and behavior in a biological environment over time.

Molecular Docking Studies for Target Interaction Prediction of this compound

There are no available molecular docking studies that predict or analyze the binding of this compound to any specific protein targets. These studies are essential for hypothesizing the compound's potential biological activity and mechanism of action.

Analysis of Binding Affinities and Interaction Modes

Currently, there is no publicly available research detailing the binding affinities and interaction modes of this compound with any specific biological targets. Molecular docking and other computational techniques are commonly used to predict how a ligand might bind to a protein's active site, and to estimate the strength of this binding (binding affinity). Such studies would typically report binding energy values (e.g., in kcal/mol) and describe specific interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the target protein. However, no such studies have been published for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model requires a dataset of structurally similar compounds (analogues) with experimentally determined activities. There are no published QSAR studies that include this compound or a series of its analogues. Such a study would be valuable for predicting the activity of new, unsynthesized analogues and for understanding the structural features that are important for their biological effects.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a crucial step in early-stage drug discovery, where computational tools are used to estimate the pharmacokinetic and toxicological properties of a compound. While numerous software and web servers are available for these predictions, no specific studies have published the predicted ADMET profile for this compound. A typical in silico ADMET analysis would provide data on properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints.

Below is a hypothetical table illustrating the kind of data that would be generated from such a study. Note: The following data is for illustrative purposes only and is not based on actual published research for this compound.

| ADMET Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Renal Organic Cation Transporter 2 Substrate | No |

| Toxicity | |

| AMES Toxicity | Non-mutagenic |

| hERG I Inhibitor | Low risk |

| Hepatotoxicity | Low risk |

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the compound This compound corresponding to the detailed biological evaluations requested in the outline.

Extensive searches for the antiproliferative, cell cycle, apoptotic, antibacterial, and antifungal activities of this specific molecule did not yield any relevant studies. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on the molecular and cellular biological evaluation of this compound as requested.

Molecular and Cellular Biological Evaluation of N 2 Methoxy 4 Methylphenyl 3 Phenylpropanamide in Vitro/mechanistic Focus

Evaluation of Antimicrobial Activities of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

General Mechanisms of Antimicrobial Action

Antimicrobial compounds can exert their effects through various mechanisms. A primary method involves the disruption of the bacterial cell membrane. The integrity of this membrane is crucial for bacterial survival, and its disruption leads to the leakage of essential intracellular components and ultimately cell death. This can be assessed using techniques like the N-phenyl-1-naphthylamine (NPN) uptake assay, which measures the permeabilization of the outer membrane. Another significant mechanism is the inhibition of essential microbial enzymes. Compounds can interfere with enzymes involved in critical metabolic pathways, DNA replication, or cell wall synthesis, thereby inhibiting growth or killing the microbe.

Assessment of Anti-inflammatory Effects at the Molecular Level: General Methodologies

Inhibition of Key Inflammatory Enzymes

The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit key enzymes in the inflammatory cascade.

p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is a critical enzyme in the signaling pathways that regulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAPK is considered a promising strategy for treating inflammatory diseases. The inhibitory activity of a compound against p38 MAPK is typically determined through in vitro kinase assays.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting COX enzymes. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce gastrointestinal side effects. The inhibitory effect on COX-2 is measured using in vitro enzyme immunoassays (EIA).

Modulation of Pro-inflammatory Signaling Pathways

Inflammation involves complex signaling networks within cells. A key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Compounds can exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators. The modulation of these pathways can be studied in cell-based assays, often using techniques like Western blotting or reporter gene assays to measure the activation of key signaling proteins and the expression of inflammatory genes.

In Vitro Assays for Anti-inflammatory Potential

A common and straightforward method to screen for anti-inflammatory activity in vitro is the albumin denaturation assay. Protein denaturation is implicated in the process of inflammation. This assay measures the ability of a compound to inhibit the denaturation of a protein, typically egg albumin or bovine serum albumin, which is induced by heat or chemicals. The principle is that anti-inflammatory substances can protect the protein from denaturation. The percentage of inhibition is measured spectrophotometrically and compared to a standard anti-inflammatory drug, such as diclofenac (B195802) sodium.

Receptor and Enzyme Modulation Studies: General Methodologies

Ligand Binding Assays with Relevant Receptors

To understand how a compound interacts with cellular targets, ligand binding assays are employed. These assays measure the affinity of a compound for a specific receptor.

Muscarinic Receptors: These are G-protein-coupled receptors that are involved in numerous physiological functions. Compounds that modulate these receptors have therapeutic potential for various diseases. Radioligand binding assays are a common method to study these interactions. In these assays, a radioactively labeled ligand with known affinity for the receptor is used. The test compound's ability to displace the radioligand is measured, which allows for the determination of its binding affinity (Ki).

Enzyme Inhibition Profiling

An extensive review of scientific literature and chemical databases reveals a lack of specific data regarding the enzyme inhibition profile of this compound. At present, there are no published studies detailing its activity as an inhibitor against specific enzymes. Therefore, detailed research findings or data tables on its inhibitory concentrations (e.g., IC₅₀ values) or its mechanism of action on enzymatic targets are not available.

Antiviral Activity Investigations for this compound (e.g., HIV-1, Zika virus)

There is currently no specific information in the public domain concerning the antiviral activity of this compound. Investigations into its potential efficacy against viruses such as Human Immunodeficiency Virus-1 (HIV-1) or Zika virus have not been reported in peer-reviewed literature. Consequently, data on its antiviral potency, such as EC₅₀ values, or its mechanism of antiviral action are not available.

Structure Activity Relationship Sar Studies of N 2 Methoxy 4 Methylphenyl 3 Phenylpropanamide and Its Analogues

Impact of Substituents on the Methoxy-Methylphenyl Moiety on Biological Activity

The substitution pattern on the N-phenyl ring, specifically the 2-methoxy and 4-methyl groups, is a key determinant of biological activity. Studies on related compounds have shown that the position and nature of substituents on this aromatic ring can significantly influence potency and selectivity.

Research into various classes of biologically active amides demonstrates the sensitivity of activity to the substitution on the aniline ring. For instance, in studies of N-phenylamides, moving substituents between the ortho, meta, and para positions can lead to dramatic changes in efficacy. The ortho-methoxy group, as seen in the parent compound, often plays a crucial role in establishing a specific conformation through steric influence or intramolecular hydrogen bonding, which can be favorable for receptor binding. The presence of an ortho-methoxy group can force the amide moiety to adopt a non-coplanar conformation with the benzene ring, which can impact binding affinity. nih.gov

Influence of Modifications to the Phenylpropanamide Backbone on Activity

Modifications to the 3-phenylpropanamide (B85529) portion of the molecule have been extensively studied to probe the SAR. This backbone consists of a phenyl group, a three-carbon chain, and an amide linker, each providing a site for modification.

Alterations to the phenyl ring on the propanamide side can have a significant impact. Introducing substituents on this ring can modulate lipophilicity, electronic properties, and steric bulk. For example, in related antagonist compounds, the introduction of halogen or small alkyl groups on this phenyl ring has been shown to be well-tolerated or even beneficial for activity. acs.org Specifically, substitutions at the meta- and ortho-positions were found to be more favorable than para-substitution. acs.org

The length and structure of the propanamide chain are also critical. Shortening or lengthening the three-carbon chain can alter the distance between the two aromatic rings, which is often a crucial factor for fitting into a receptor's binding pocket. Introducing branching, such as a methyl group on the carbon alpha to the carbonyl, can introduce a chiral center and restrict conformational flexibility, which can lead to more potent and selective compounds.

Role of Stereochemistry in the Activity of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

When the propanamide backbone is substituted, for instance with a methyl group at the alpha-position (2-methyl-3-phenylpropanamide), a chiral center is created. The stereochemistry at this center can have a profound impact on biological activity. It is a well-established principle in medicinal chemistry that stereoisomers can exhibit significantly different pharmacological properties, including potency, efficacy, and metabolism.

In many classes of neurologically active compounds, one enantiomer is significantly more potent than the other. For example, in a series of TRPV1 antagonists with a similar propanamide structure, the (S)-isomer of an alpha-methyl substituted analogue proved to be the active isomer, being approximately twofold more potent than the racemic mixture. nih.gov This stereospecificity suggests that the biological target has a distinct three-dimensional binding site that preferentially accommodates one enantiomer over the other. The precise orientation of the alpha-methyl group can influence how the molecule fits into the binding pocket and interacts with key residues.

Design and Synthesis of this compound Derivatives with Enhanced Mechanistic Effects

The design and synthesis of new derivatives have been guided by SAR findings to enhance potency and efficacy. These efforts have focused on systematically varying substituents, altering the core structure, and incorporating novel chemical moieties.

Systematic Variation of Aromatic Substituents

Systematic variation of substituents on both aromatic rings is a cornerstone of optimizing lead compounds. In related structures, replacing the phenyl ring with a biphenyl system and adding hydrogen-bond acceptors were found to be critical for significantly improving potency. acs.org The goal of these variations is to map the steric, electronic, and hydrophobic requirements of the binding site.

For the methoxy-methylphenyl moiety, replacing the methyl group with other alkyl groups or halogens can fine-tune lipophilicity. Similarly, modifying the methoxy (B1213986) group to larger alkoxy groups can probe for steric tolerance in that region of the binding site. acs.org On the other phenyl ring, a wide array of substituents, from simple halogens to more complex groups, have been explored to enhance interactions. Studies have shown that while simple halogen or alkyl modifications often result in activity comparable to the unsubstituted compound, more significant modifications can lead to substantial gains in potency. acs.org

Table 1: Effect of Aromatic Substitution on Biological Activity in Analogous Scaffolds

| Compound Analogue | Substitution | Position | Resulting Activity |

|---|---|---|---|

| 75 | p-Bromo | Phenyl Ring | Baseline Potency |

| 85 | m-Bromo | Phenyl Ring | Improved Potency |

| 77 | Methyl | Phenyl Ring | Submicromolar Activity |

| 80 | Methoxy | Phenyl Ring | Submicromolar Activity |

Data derived from studies on analogous benzoxaborole structures. acs.org

Alterations to the Amide Linkage and Propanamide Chain

The amide linkage is a critical structural feature, providing rigidity and hydrogen bonding capabilities. Altering this linker is a common strategy to improve metabolic stability and modify conformational properties. In some cases, creating a "reversed amide" scaffold can lead to the discovery of novel agonists with improved potency. nih.gov

Modifications to the propanamide chain, such as introducing conformational constraints, have also been investigated. For example, incorporating the chain into a ring system, like a cyclopropane, can lock the molecule into a specific conformation, which may be more favorable for binding. nih.gov Such rigidification strategies can lead to a significant increase in potency by reducing the entropic penalty of binding. Recent studies have also explored replacing internucleoside phosphate linkages with amide linkages in RNA interference (RNAi) therapeutics to improve specificity and suppress off-target activity. nih.gov

Heterocyclic Ring Incorporations into this compound Analogues

Replacing one or both of the phenyl rings with heterocyclic systems is a widely used bioisosteric replacement strategy in drug design. Heterocycles can introduce heteroatoms that can act as hydrogen bond donors or acceptors, modulate the electronic properties of the ring, improve solubility, and alter metabolic profiles.

For instance, incorporating rings like benzimidazole, oxadiazole, or pyridine can lead to novel interactions with the biological target. acs.orgmdpi.com In the development of GPR88 agonists, replacing a phenylglycinamide moiety with a 5-amino-1,3,4-oxadiazole resulted in derivatives with significantly improved potency and lower lipophilicity. nih.gov Similarly, studies on N-substituted 2-benzimidazole-derived carboxamides have shown that the type of substituent on the benzimidazole core and the phenyl ring strongly impacts biological activity, leading to compounds with potent antiproliferative effects. mdpi.com

Emerging Research Directions for N 2 Methoxy 4 Methylphenyl 3 Phenylpropanamide

Exploration of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide as a Chemical Probe for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. rjeid.com For a compound to be an effective chemical probe, it should ideally exhibit high potency, selectivity, and a well-understood mechanism of action. The exploration of this compound as a chemical probe would involve a systematic investigation of its interactions with various biological targets.

Key Research Questions:

Target Identification: What specific proteins, enzymes, or receptors does this compound bind to with high affinity?

Pathway Elucidation: By interacting with its target, which biological pathways are modulated by this compound?

Phenotypic Screening: What observable effects does the compound have on cells or organisms in various disease models?

The development of this compound as a chemical probe would necessitate the synthesis of analogues and the use of techniques such as affinity chromatography and mass spectrometry to identify its binding partners.

Potential Applications of this compound in Materials Science

While the primary applications of similar amide-containing compounds are often in the biological sciences, their structural features can also lend themselves to materials science applications. The aromatic rings and the amide linkage in this compound could allow for the formation of organized structures through π-π stacking and hydrogen bonding.

Potential Areas of Investigation:

Organic Electronics: The electronic properties of self-assembled structures could be investigated for potential use in organic semiconductors or light-emitting diodes.

Supramolecular Gels: The ability of the molecule to form extended networks through non-covalent interactions could lead to the development of novel gel-like materials with tunable properties.

Crystal Engineering: A systematic study of the crystallization behavior of this compound and its analogues could reveal new polymorphic forms with distinct physical properties.

Advanced In Silico Methodologies for Predictive Modeling of this compound Interactions

Computational, or in silico, methods are invaluable in modern drug discovery and materials science for predicting molecular interactions and properties. nih.gov For this compound, these techniques can guide its development and exploration.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound to the active sites of various proteins. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with biological membranes or other molecules over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related compounds, QSAR models can be developed to predict the biological activity or physical properties of new analogues.

These computational studies can help prioritize the synthesis of new derivatives with improved properties and reduce the time and cost of experimental work. nih.gov

Development of Robust and Scalable Synthesis Protocols for this compound

The availability of a compound in sufficient quantities is crucial for its thorough investigation. Developing a robust and scalable synthesis protocol for this compound is therefore a critical research direction. A common method for synthesizing amides is the coupling of a carboxylic acid or its activated derivative with an amine.

A potential synthetic route could involve:

Reactants: 3-phenylpropanoic acid and 2-methoxy-4-methylaniline (B1582082).

Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) are commonly used to facilitate amide bond formation. nih.gov

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or dimethylformamide, at room temperature.

Optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary to maximize the yield and purity of the final product. Purification would likely involve techniques such as column chromatography or recrystallization.

Unexplored Biological Targets and Mechanistic Studies for this compound

Given the novelty of this specific compound, its biological targets are largely unexplored. A broad screening approach could uncover unexpected activities.

Screening Strategies:

High-Throughput Screening (HTS): The compound could be tested against large panels of biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels.

Phenotypic Screening: Assessing the compound's effect on various cell lines, including cancer cells or neurons, could reveal potential therapeutic applications. nih.gov

Once a biological activity is identified, mechanistic studies would be essential to understand how the compound exerts its effects at the molecular level. This could involve techniques like Western blotting, qPCR, and enzyme kinetics assays.

Future Directions in the Rational Design of this compound Analogues

The rational design of analogues is a key strategy to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govnih.gov For this compound, several modifications could be explored.

Potential Modifications:

| Structural Region | Potential Modifications | Rationale |

| 2-methoxy-4-methylphenyl Ring | Varying the position and nature of the substituents (e.g., replacing methoxy (B1213986) with ethoxy, or methyl with ethyl). | To probe the steric and electronic requirements of the binding pocket. |

| Phenylpropanamide Side Chain | Altering the length of the alkyl chain, introducing unsaturation, or adding substituents to the phenyl ring. | To optimize interactions with the target and improve properties like solubility. |

| Amide Linker | Replacing the amide with a bioisostere, such as an ester or a reversed amide. | To investigate the importance of the hydrogen bonding capabilities of the amide group. |

The synthesis and biological evaluation of these analogues, guided by in silico modeling, would provide a comprehensive structure-activity relationship (SAR) that could lead to the development of highly optimized compounds for specific applications. nih.gov

Q & A

Q. What are the most reliable synthetic routes for N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide, and how can reaction conditions be optimized for high yield?

A robust synthesis involves coupling 3-phenylpropanoic acid derivatives with 2-methoxy-4-methylaniline using carbodiimide-based reagents (e.g., EDC/HOBt) under nitrogen protection. Evidence from analogous compounds (e.g., N-(2-(2-amino-2-oxoethyl)phenyl)-3-phenylpropanamide) shows yields exceeding 85% when using DIPEA as a base in DMF at room temperature . Optimization may include varying solvents (DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or LC-MS is critical to minimize side products.

Q. How can the purity and structural identity of this compound be validated experimentally?

Combine orthogonal analytical techniques:

- 1H/13C NMR : Confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) and carbon backbone .

- HRMS : Verify molecular ion ([M+H]+) with <2 ppm error from theoretical mass .

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

- Melting Point : Compare with literature values (if available) to detect impurities .

Q. What physicochemical properties are critical for handling and storing this compound in laboratory settings?

Key properties include:

- Solubility : Likely soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (predict via LogP ~3.5 using software like ACD/Labs) .

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the amide bond. Monitor degradation via NMR if exposed to moisture .

- Hazard Profile : Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally related propanamides .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Crystallize the compound using slow evaporation in a solvent like ethyl acetate/hexane. Collect diffraction data (Mo-Kα radiation, 100 K) and refine using SHELXL . For twinned crystals, employ the TWIN/BASF commands in SHELXTL. Compare bond lengths and angles with DFT-optimized structures to validate accuracy. Example: The related compound 3-chloro-N-(4-methoxyphenyl)propanamide showed a planar amide group with dihedral angles <10° between aromatic rings .

Q. What strategies can elucidate the compound’s pharmacological activity, such as opioid receptor binding or enzyme inhibition?

- In vitro assays : Screen for μ-opioid receptor affinity using competitive binding assays (e.g., displacement of DAMGO in CHO-K1 membranes) .

- Enzyme inhibition : Test against DNA gyrase (via supercoiling assays) or kinases, leveraging structural similarities to known inhibitors (e.g., 1,4-dicarbonylthiosemicarbazides ).

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., methoxy→ethoxy, phenyl→cyclopentyl) and correlate substitutions with IC50 values .

Q. How do stereochemical variations impact the bioactivity of this compound?

Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Resolve isomers using chiral HPLC and evaluate potency differences. In ohmefentanyl analogs, (3R,4S) configurations exhibited >10,000-fold higher μ-opioid affinity than their enantiomers . For this compound, introduce chiral centers at the propanamide chain or methoxy group and assess activity shifts.

Q. How can conflicting data in solubility or bioactivity be systematically addressed?

- Solubility discrepancies : Re-measure under standardized conditions (e.g., shake-flask method) and validate with multiple techniques (NMR vs. UV-Vis) .

- Bioactivity variability : Control for assay conditions (cell line, incubation time) and confirm compound stability during experiments (e.g., LC-MS post-assay). For SAR contradictions, perform molecular dynamics simulations to probe binding mode flexibility .

Q. Methodological Notes

- Synthetic Design : Prioritize atom economy and green solvents (e.g., ethanol) for scalability .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, especially for opioid-related targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.